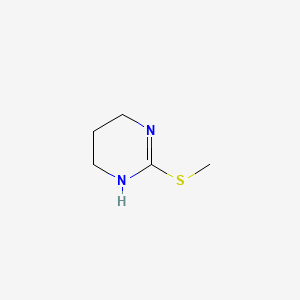

2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine

CAS No.:

Cat. No.: VC16550149

Molecular Formula: C5H10N2S

Molecular Weight: 130.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10N2S |

|---|---|

| Molecular Weight | 130.21 g/mol |

| IUPAC Name | 2-methylsulfanyl-1,4,5,6-tetrahydropyrimidine |

| Standard InChI | InChI=1S/C5H10N2S/c1-8-5-6-3-2-4-7-5/h2-4H2,1H3,(H,6,7) |

| Standard InChI Key | LNIWJQUFHYHVKX-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=NCCCN1 |

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine features a six-membered tetrahydropyrimidine ring with partial unsaturation at the 1,4,5,6-positions. The methylthio (-SCH) substituent at the 2-position introduces steric and electronic effects that influence its reactivity. X-ray crystallography and NMR studies confirm a chair-like conformation for the tetrahydropyrimidine ring, with the methylthio group occupying an equatorial position to minimize steric strain .

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 130.21 g/mol | |

| Boiling Point (Hydroiodide) | 208°C at 760 mmHg | |

| Melting Point (Hydroiodide) | 138–139°C | |

| Flash Point | 79.6°C | |

| LogP (Partition Coefficient) | 1.46 |

Spectroscopic Characterization

The NMR spectrum of the compound exhibits distinct signals for the methylthio group ( 2.80 ppm, singlet) and the tetrahydropyrimidine ring protons ( 3.30–3.80 ppm for N-CH and 1.90 ppm for CH groups) . NMR data reveal a resonance at 45.2 ppm for the methylthio carbon, corroborating its electronic environment .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via a two-step protocol:

-

Cyclocondensation: 1,3-Propanediamine reacts with carbon disulfide () to form 2-thioxo-1,4,5,6-tetrahydropyrimidine.

-

Methylation: The thioxo intermediate is treated with methyl iodide () to introduce the methylthio group .

Reaction Scheme 1: Synthesis of 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine

Reactivity Profile

The compound participates in annelation reactions with heteroaromatic aminoesters and aminonitriles. For example, heating with ethyl 4-amino-2-(methylsulfanyl)thiazole-5-carboxylate in hexamethylphosphoramide (HMPA) at 150°C yields tricyclic pyrimido[1,2-a]pyrimidine derivatives (e.g., 5,6,7,8-tetrahydro-2-(methylsulfanyl)-10H-pyrimido[1,2-a]thiazolo[4,5-d]pyrimidin-10-one) . This reactivity is attributed to the nucleophilic nature of the tetrahydropyrimidine nitrogen atoms, which facilitate ring-opening and re-cyclization steps.

Applications in Organic Synthesis

Construction of Polycyclic Frameworks

The compound’s primary utility lies in its ability to annelate pyrimidine rings onto existing heterocycles. For instance, reactions with 2-aminothiazole carboxylates produce fused pyrimido-thiazolo systems, which are prevalent in bioactive molecules . These products exhibit planar aromatic regions critical for intercalation or enzyme inhibition.

Table 2: Representative Annelation Products

| Starting Material | Product | Yield (%) |

|---|---|---|

| Ethyl 4-amino-thiazole-5-carboxylate | Pyrimido[1,2-a]thiazolo[4,5-d]pyrimidinone | 69 |

| 2-Amino-cyclopenta[b]thiophene-3-carbonitrile | Cyclopenta-thieno-pyrimido-pyrimidinimine | 61 |

Mechanistic Insights

The annelation proceeds via a cascade mechanism:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume